Product packaging for Leukotriene E4 methyl ester(Cat. No.:)

Leukotriene E4 methyl ester

Cat. No.: B1151058
M. Wt: 453.6
InChI Key: FIXJQRIEAIDXEN-RFOUKSCXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Background of Eicosanoids and Leukotrienes

Eicosanoids are a family of potent, locally acting signaling molecules derived from 20-carbon polyunsaturated fatty acids, most notably arachidonic acid. numberanalytics.comthemedicalbiochemistrypage.org These bioactive lipids are not stored pre-formed within cells but are synthesized and released in response to various stimuli. creative-proteomics.com The biosynthesis of eicosanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. numberanalytics.com Following its release, arachidonic acid is metabolized by one of two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids (prostaglandins and thromboxanes), and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. numberanalytics.comthemedicalbiochemistrypage.org

Leukotrienes are a critical subgroup of eicosanoids that play a significant role in mediating inflammatory and immune responses. creative-proteomics.comlibretexts.org They are primarily produced by leukocytes (white blood cells), such as neutrophils, monocytes, mast cells, and eosinophils, which is the origin of their name. libretexts.orgbionity.com The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX). bionity.comnih.gov This pathway leads to the production of an unstable epoxide intermediate, Leukotriene A4 (LTA4), which serves as a precursor for two distinct classes of leukotrienes. bionity.com LTA4 can be converted by LTA4 hydrolase into Leukotriene B4 (LTB4), a potent chemoattractant, or it can be conjugated with the tripeptide glutathione (B108866) by LTC4 synthase to form the first cysteinyl leukotriene (CysLT), Leukotriene C4 (LTC4). bionity.comnih.gov LTC4 is subsequently metabolized outside the cell to Leukotriene D4 (LTD4) and then to Leukotriene E4 (LTE4), which are key mediators in various physiological and pathological processes. bionity.com

Significance of Leukotriene E4 Methyl Ester as a Research Compound

Leukotriene E4 (LTE4) itself is a terminal and stable metabolite of the CysLT pathway. However, for research purposes, its derivative, this compound, is frequently utilized. medchemexpress.commedchemexpress.com This compound is the methyl ester form of LTE4, created through a chemical reaction known as esterification. medchemexpress.com The addition of a methyl group enhances the lipid solubility (lipophilicity) of the molecule compared to its parent compound. smolecule.com This increased lipophilicity can facilitate its use in certain biological studies, potentially improving membrane permeability and cellular uptake in experimental settings. scbt.com

The primary significance of this compound lies in its application as a research tool and analytical standard. medchemexpress.commedchemexpress.com Its enhanced stability compared to the parent molecule makes it more suitable for storage and handling in a laboratory environment. vulcanchem.com

Key research applications include:

Investigating Inflammatory Pathways: It is used in studies to probe the biochemical pathways of inflammation, particularly in the context of allergic and respiratory diseases. medchemexpress.comsmolecule.com

Structure-Activity Relationship Studies: As a modified derivative, it helps researchers understand how structural changes to the LTE4 molecule affect its biological activity and interaction with receptors. vulcanchem.com

Synthesis of Analytical Standards: this compound is a crucial intermediate in the chemical synthesis of isotopically labeled internal standards. nih.gov For instance, it can be reacted with labeled cysteine and then hydrolyzed to produce heavy isotope-labeled LTE4. nih.gov These labeled standards are essential for accurate quantification of naturally occurring leukotrienes in biological samples using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Overview of Academic Research Areas in Leukotriene E4 Biology

Academic research into the biology of Leukotriene E4, often facilitated by tools like its methyl ester derivative, covers a range of inflammatory and allergic conditions. mdpi.com LTE4 is the most stable of the CysLTs and its levels in biological fluids, such as urine, are often measured as a biomarker for the total systemic production of all CysLTs. researchgate.netsemanticscholar.org

Major research areas include:

Asthma and Allergic Airway Diseases: CysLTs are potent bronchoconstrictors and are deeply implicated in the pathophysiology of asthma. mdpi.comsemanticscholar.org LTE4, although less potent than LTC4 and LTD4 at the classical CysLT receptors, contributes to airflow obstruction and lung inflammation. pnas.org Research focuses on its role in both allergic and non-allergic asthma, including aspirin-exacerbated respiratory disease (AERD), where CysLT production is significantly elevated. mdpi.comresearchgate.net

Receptor Biology: The biological effects of CysLTs are mediated through specific G-protein-coupled receptors. frontiersin.org While LTD4 is the high-affinity ligand for the Cysteinyl Leukotriene Receptor 1 (CysLT1R), and both LTC4 and LTD4 bind to the Cysteinyl Leukotriene Receptor 2 (CysLT2R), the specific receptor actions of LTE4 are an area of intense investigation. pnas.orgfrontiersin.org Studies have suggested that LTE4 may have unique signaling properties and that its effects cannot be fully explained by its weak affinity for CysLT1R and CysLT2R. frontiersin.org Recent research has identified GPR99 as a potential high-affinity receptor for LTE4, mediating responses like mucin release from respiratory epithelial cells. pnas.org

Eosinophilic Inflammation: LTE4 is closely associated with eosinophils, key immune cells in type 2 inflammation. frontiersin.org Research investigates the role of LTE4 in promoting the migration and activation of eosinophils, which is a critical feature of allergic inflammation in tissues like the lungs and skin. scbt.comfrontiersin.org

Systemic Mastocytosis and Mast Cell Activation: Elevated urinary LTE4 levels are reported in conditions involving mast cell activation, such as systemic mastocytosis. researchgate.net Therefore, its measurement is explored as a diagnostic and monitoring tool for these complex disorders. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39NO5S B1151058 Leukotriene E4 methyl ester

Properties

IUPAC Name

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXJQRIEAIDXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694026
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89461-65-4
Record name S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches for Leukotriene E4 and its Methyl Ester

The total synthesis of leukotriene E4 and its methyl ester is a complex process that has been approached through various stereocontrolled strategies. These methods are essential for producing these molecules with the correct stereochemistry, which is critical for their biological activity.

Enantiospecific Synthesis Pathways of Leukotriene E4 Methyl Ester

Enantiospecific synthesis, which utilizes a chiral starting material, is a key strategy for preparing optically pure this compound. One notable approach involves the synthesis of leukotrienes C4, D4, and E4 from a common chiral precursor. acs.org This method ensures the correct stereoconfiguration at the chiral centers of the molecule. The synthesis often involves the creation of key intermediates that can be elaborated into the final target molecule. For instance, a stereospecific synthesis of (±)-leukotriene A4 (LTA4) methyl ester has been reported where the reaction of a phosphonate (B1237965) with an epoxyaldehyde serves as a crucial step. lookchem.com The resulting LTA4 methyl ester is a pivotal precursor for generating LTE4 methyl ester.

Wittig Condensation Applications in Leukotriene A4 Methyl Ester Synthesis

The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds and has been instrumental in the synthesis of leukotriene A4 methyl ester. wikipedia.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. In the context of LTA4 methyl ester synthesis, a C-20 trideuterated version was prepared via a Wittig condensation between a deuterated C9-phosphonium salt and a C11-epoxydienal. nih.govresearchgate.net This method allows for the specific introduction of double bonds with controlled geometry, which is a hallmark of the leukotriene structure. One example highlights a two-step Wittig reaction sequence in the synthesis of leukotriene A methyl ester, where a stabilized ylide is used first, followed by a non-stabilized ylide to construct the carbon backbone. wikipedia.org

Precursor Compounds and their Conversion to this compound

The synthesis of this compound relies heavily on the availability and conversion of specific precursor molecules. Understanding these conversions is key to both chemical synthesis and elucidating the biosynthetic pathways of leukotrienes.

Role of Leukotriene A4 Methyl Ester in Leukotriene E4 Synthesis

Leukotriene A4 (LTA4) methyl ester is the immediate and essential precursor for the synthesis of all cysteinyl leukotriene methyl esters, including this compound. medchemexpress.comcaymanchem.com LTA4 itself is an unstable epoxide, and its methyl ester form provides greater stability for synthetic manipulations. medchemexpress.comcaymanchem.com The conversion of LTA4 methyl ester to leukotriene C4 (LTC4) methyl ester is achieved by conjugation with glutathione (B108866), a reaction that can be catalyzed by LTC4 synthase. nih.govannualreviews.org Subsequently, LTC4 methyl ester is converted to leukotriene D4 (LTD4) methyl ester and then to this compound through sequential enzymatic or chemical cleavage of amino acid residues. bionity.comwikipedia.org

Specifically, the reaction of LTA4 methyl ester with cysteine leads to the formation of this compound. nih.govresearchgate.netnih.gov This reaction can be followed by alkaline hydrolysis to yield the free acid, leukotriene E4. nih.gov

Interconversion with Cysteinyl Leukotriene Methyl Esters

The family of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are metabolically interlinked. In their methyl ester forms, a similar relationship exists. The synthesis of leukotriene D4 methyl ester can be achieved from leukotriene C4 methyl ester. Subsequently, this compound can be formed from leukotriene D4 methyl ester. This mirrors the biological pathway where LTC4 is converted to LTD4 by γ-glutamyl transpeptidase, and LTD4 is then converted to LTE4 by a dipeptidase. bionity.comwikipedia.org This interconversion pathway is a critical aspect of both the biosynthesis and the chemical synthesis of these compounds.

Isotope Labeling for Research Applications of this compound

Isotopically labeled versions of this compound are invaluable tools for research, particularly in quantitative analysis using mass spectrometry. Labeling with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) allows these molecules to be used as internal standards in biological samples.

Several strategies have been developed for isotopic labeling. One method involves the introduction of deuterium at the C-20 position of LTA4 methyl ester via a Wittig reaction with a deuterated phosphonium (B103445) salt. nih.govresearchgate.net This deuterated LTA4 methyl ester is then converted to the corresponding deuterated LTE4 methyl ester. nih.govresearchgate.net Another approach involves labeling the cysteine portion of the molecule with ¹³C and ¹⁵N before its reaction with LTA4 methyl ester. nih.gov

Furthermore, oxygen-18 can be incorporated into the carboxylic group of LTE4 through enzymatic hydrolysis of LTE4 methyl ester in ¹⁸O-labeled water. nih.gov This method resulted in a high incorporation of two ¹⁸O atoms. nih.gov The resulting labeled [¹⁸O₂]LTE4 proved to be a stable and effective internal standard for quantifying LTE4 levels in human urine. nih.gov

Deuterium Labeling Techniques

The introduction of deuterium atoms into the structure of this compound provides a mass shift that allows for its differentiation from the endogenous, unlabeled compound during mass spectrometric analysis. medchemexpress.com Various strategies have been employed to achieve this, primarily focusing on the synthesis of a deuterated precursor, Leukotriene A4 (LTA4) methyl ester, which is then converted to the desired labeled LTE4 methyl ester. nih.gov

One prominent method involves the preparation of C-20 trideuterated LTA4 methyl ester. medchemexpress.com This is achieved through a Wittig condensation of a deuterated C9-phosphonium salt with a C11-epoxydienal. medchemexpress.comalsachim.com The resulting deuterated LTA4 methyl ester is then reacted with cysteine. Subsequent saponification of the ester yields C-20 trideuterated LTE4. medchemexpress.comalsachim.com This method ensures that the deuterium label is stable under a variety of reaction conditions. medchemexpress.comalsachim.com Fast atom bombardment mass spectrometry has shown that the resulting synthetic compounds contain a low percentage of the protium (B1232500) impurity. medchemexpress.comalsachim.com

Another approach involves the synthesis of [14,15-³H₂]leukotriene E4 dimethyl ester and its deuterated analogs, such as 14,15-²H₂ analogs. acs.orgalsachim.com The synthesis of tetradeuterated LTA4 methyl ester, specifically methyl-[11,12,14,15-²H₄]-(5S,6S)-oxido-(7E,9E,11Z,14Z)-eicosatetraenoate, has also been reported. nih.gov Commercially available Leukotriene E4-d₅, a deuterium-labeled version of Leukotriene E4, is also utilized in research. nih.govresearchgate.net

Table 1: Deuterium Labeling Strategies for this compound

Labeled Position(s) Synthetic Precursor Key Reaction Step Reference
C-20 (trideuterated) Deuterated C9-phosphonium salt and C11-epoxydienal Wittig condensation medchemexpress.comalsachim.com
14,15-d₂ Not specified Not specified alsachim.com
11,12,14,15-d₄ Not specified Not specified nih.gov
d₅ Not specified Not specified nih.govresearchgate.net

Carbon-13 and Nitrogen-15 Isotopic Incorporation

For more complex tracer studies and to avoid potential kinetic isotope effects associated with deuterium, labeling with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) is often preferred. A facile and practical method has been developed for the synthesis of LTE4 methyl ester containing ¹³C and ¹⁵N atoms within the cysteinyl residue. nih.gov

This synthesis strategy involves the reaction of commercially available Leukotriene A4 methyl ester with isotopically labeled L-cysteine. nih.gov Specifically, L-cysteine containing three ¹³C atoms and one ¹⁵N atom ([¹³C₃, ¹⁵N]L-cysteine) is used. The reaction proceeds via the nucleophilic opening of the epoxide ring of LTA4 methyl ester by the thiol group of the labeled cysteine. nih.gov The resulting labeled this compound is then purified using reverse-phase high-performance liquid chromatography (HPLC). nih.gov

This approach is advantageous as it utilizes a commercially available starting material (LTA4 methyl ester) and a readily preparable labeled amino acid, making it a practical route for obtaining the desired isotopically labeled internal standard. nih.gov The incorporation of four heavy atoms provides a significant mass shift (4 Da), which is ideal for quantification by tandem mass spectrometry. nih.gov

Table 2: Carbon-13 and Nitrogen-15 Labeling of this compound

Isotope(s) Labeled Moiety Starting Materials Purification Method Reference
¹³C, ¹⁵N Cysteinyl residue Leukotriene A4 methyl ester, [¹³C₃, ¹⁵N]L-cysteine HPLC nih.gov

Enzymatic and Biochemical Transformations of Leukotriene E4 and Its Methyl Ester

Biosynthetic Pathway of Leukotriene E4 and its Relationship to Methyl Ester Studies

The formation of LTE4 is a multi-step process that begins with the 5-lipoxygenase pathway and involves sequential enzymatic cleavages of precursor molecules. The study of LTE4 methyl ester provides a valuable tool for understanding these biochemical transformations.

Role of 5-Lipoxygenase Pathway Components

The biosynthesis of all leukotrienes, including the cysteinyl leukotriene LTE4, originates from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway. nih.govnih.gov This pathway is initiated when cellular stimulation leads to the release of arachidonic acid from membrane phospholipids (B1166683) by cytosolic phospholipase A2α (cPLA2α). jci.orgcapes.gov.brtheadl.com The free arachidonic acid is then presented to the 5-lipoxygenase enzyme by the 5-lipoxygenase-activating protein (FLAP). nih.govcapes.gov.brtheadl.comoup.com

The 5-LO enzyme catalyzes a two-step reaction. First, it incorporates molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE). nih.gov Subsequently, 5-LO facilitates the dehydration of 5-HPETE to yield the unstable epoxide, leukotriene A4 (LTA4). nih.govnih.govcapes.gov.brtheadl.com LTA4 is a critical branching point in the pathway, leading to the synthesis of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes. nih.govcapes.gov.brtheadl.com

Sequential Peptide Cleavage Mechanisms (LTC4 to LTD4 to LTE4)

The synthesis of cysteinyl leukotrienes commences with the conjugation of LTA4 with glutathione (B108866), a reaction catalyzed by leukotriene C4 synthase (LTC4S), to form leukotriene C4 (LTC4). nih.govcapes.gov.brtheadl.com Following its synthesis, LTC4 is actively transported out of the cell. wikipedia.org

Once in the extracellular space, LTC4 undergoes sequential enzymatic cleavage. The first step involves the removal of the γ-glutamyl residue from the glutathione moiety by γ-glutamyl transpeptidase, resulting in the formation of leukotriene D4 (LTD4). nih.govcapes.gov.brtheadl.com Subsequently, a membrane-bound dipeptidase cleaves the glycine (B1666218) residue from LTD4 to produce the final and most stable cysteinyl leukotriene, leukotriene E4 (LTE4). nih.govcapes.gov.brtheadl.comwikipedia.org Due to its relative stability compared to LTC4 and LTD4, LTE4 accumulates in biological fluids and is often used as a biomarker for cysteinyl leukotriene production. wikipedia.org

Enzyme-Mediated Conversions Involving Leukotriene Methyl Esters

The use of methyl ester derivatives of leukotrienes, such as Leukotriene A4 methyl ester and Leukotriene C4 methyl ester, has been instrumental in elucidating the substrate specificity and catalytic mechanisms of the enzymes involved in the leukotriene pathway.

Glutathione S-Transferase Activity with Leukotriene A4 Methyl Ester

Research has demonstrated that Glutathione S-transferases (GSTs) can catalyze the conjugation of reduced glutathione (GSH) with leukotriene A4 (LTA4) methyl ester to form leukotriene C4 (LTC4) methyl ester. nih.gov Studies using cytosol from rat, mouse, and human skin have shown this enzymatic activity, with rat skin exhibiting the highest level of conversion. nih.gov The formation of LTC4 methyl ester was confirmed through high-pressure liquid chromatography and absorption spectroscopy. nih.gov

Further investigations with purified cytosolic GST isozymes from rat liver revealed that different isozymes exhibit varying catalytic efficiencies in this conversion. nih.govnih.gov Notably, the anionic GST isozyme, a homodimer of the Yb subunit, showed the highest specific activity. nih.gov In general, GST isozymes containing the Yb subunit were more active than those with Ya and/or Yc subunits. nih.gov Interestingly, the regiospecificity of the GSTs did not appear to be a determining factor in their catalytic ability with different LTA4 methyl ester isomers. nih.gov Human muscle GST zeta has also been shown to have high activity toward LTA4 methyl ester. drugbank.com

Substrate Specificity of Leukotriene Enzymes for Methyl Ester Derivatives

The substrate specificity of enzymes in the leukotriene pathway extends to methyl ester derivatives. Leukotriene A4 methyl ester has been established as a substrate for LTC4 synthase, leading to the formation of LTC4 methyl ester. umich.edu In fact, some studies suggest that LTA4 methyl ester can be as active, or even more active, as a substrate compared to the free acid form of LTA4. umich.eduinformaticsjournals.co.in This is partly attributed to the greater stability of the methyl ester. umich.edu

However, not all enzymes in the pathway exhibit the same promiscuity. For instance, the epoxide hydrolase activity of LTA4 hydrolase, which converts LTA4 to LTB4, shows narrow substrate specificity and requires a free carboxylic acid at the C-1 position of the fatty acid. atsjournals.org This specificity effectively prevents LTA4 methyl ester from being a substrate for LTB4 synthesis. umich.edu Conversely, purified microsomal glutathione transferase from liver was found to be inactive with both LTA4 and its methyl ester. nih.gov

Metabolic Fate of Leukotriene E4 (Relevant to Derivative Context)

The metabolism of LTE4 is crucial for the termination of its biological activity. nih.govcapes.gov.brtheadl.com When LTE4 is administered, it is rapidly cleared from the bloodstream and metabolized, primarily in the liver. nih.govnih.gov The major metabolic pathway involves ω-oxidation at the methyl terminus, followed by β-oxidation. nih.govnih.gov

Key metabolites of LTE4 identified in human urine include 14-carboxy-hexanor-LTE3 and 16-carboxy-Δ13-tetranor-LTE4. nih.gov Other minor metabolites that have been characterized are 18-carboxy-dinor-LTE4 and 20-carboxy-LTE4. nih.gov Another metabolic modification is N-acetylation, leading to the formation of N-acetyl-LTE4. nih.govnih.gov This metabolite can also undergo further oxidation. nih.govresearchgate.net The study of these metabolic products provides insights into the in vivo processing of cysteinyl leukotrienes and is relevant to understanding the potential metabolic pathways of its synthetic derivatives.

Interactive Data Table: Enzymes and Substrates in Leukotriene Methyl Ester Transformation

EnzymeSubstrateProductKey Findings
Glutathione S-Transferase (GST)Leukotriene A4 methyl esterLeukotriene C4 methyl esterActivity observed in skin and liver cytosol. nih.govnih.gov Isozymes with Yb subunit show higher activity. nih.gov
Leukotriene C4 Synthase (LTC4S)Leukotriene A4 methyl esterLeukotriene C4 methyl esterMethyl ester can be as active or more active than the free acid form. umich.eduinformaticsjournals.co.in
LTA4 Hydrolase (Epoxide Hydrolase)Leukotriene A4 methyl esterNo reactionRequires a free carboxylic acid, thus inactive with the methyl ester. umich.eduatsjournals.org
Microsomal Glutathione Transferase (Liver)Leukotriene A4 / Leukotriene A4 methyl esterNo reactionPurified enzyme showed no activity with these substrates. nih.gov

Omega-Oxidation Pathways

Omega (ω)-oxidation is a key initial step in the catabolism of cysteinyl leukotrienes, including Leukotriene E4. biosciencepharma.com This process occurs at the terminal methyl carbon (the ω-carbon, C-20) of the fatty acid chain and takes place primarily in the endoplasmic reticulum. creative-proteomics.com The pathway is catalyzed by specific cytochrome P450 enzymes (CYP4F family), which act as monooxygenases. biosciencepharma.comontosight.ainih.gov

The enzymatic reaction involves the hydroxylation of LTE4 at the 20-position to yield 20-hydroxy-leukotriene E4 (20-OH-LTE4). ontosight.airesearchgate.net This intermediate is then further oxidized, often by the same P450 enzyme or by alcohol and aldehyde dehydrogenases, to form the corresponding dicarboxylic acid, 20-carboxy-leukotriene E4 (20-COOH-LTE4). biosciencepharma.comresearchgate.net The conversion to a dicarboxylic acid increases the water solubility of the molecule, preparing it for further degradation or excretion. creative-proteomics.com This initial ω-oxidation step is considered an "activation" step, necessary for the subsequent rounds of β-oxidation. biosciencepharma.com Studies in rat hepatocyte cultures and in human subjects have identified 20-COOH-LTE4 as a metabolite of LTE4. nih.govnih.gov

Table 1: Key Metabolites in the Omega-Oxidation of Leukotriene E4

Precursor Metabolite Description
Leukotriene E4 (LTE4) 20-Hydroxy-leukotriene E4 (20-OH-LTE4) Product of initial hydroxylation at the C-20 position. ontosight.airesearchgate.net

Beta-Oxidation Processes

Following ω-oxidation, the resulting dicarboxylic acid metabolite (20-COOH-LTE4 or its N-acetyl derivative) undergoes chain shortening through β-oxidation. biosciencepharma.com Unlike the classical β-oxidation of fatty acids which occurs from the carboxyl-end, the degradation of leukotrienes proceeds from the newly formed carboxyl group at the ω-end. nih.govnih.gov This metabolic process occurs predominantly within peroxisomes. nih.govnih.gov

Studies using isolated rat hepatocytes incubated with LTE4 have elucidated this pathway in detail. nih.gov The initial substrate for β-oxidation is often N-acetyl-20-carboxy-LTE4. The first cycle of β-oxidation removes two carbon units, yielding 18-carboxy-dinor-N-acetyl-LTE4. nih.gov Subsequent rounds of β-oxidation lead to progressively shorter metabolites. For instance, a further cycle produces 16-carboxytetranor-N-acetyl-LTE4. nih.gov In some steps, a reduction of a double bond can occur, as seen in the formation of 16-carboxytetranordihydro-N-acetyl-LTE4. nih.gov

Research in human subjects confirms that this pathway is a major fate for sulfidopeptide leukotrienes. nih.gov Urinary analysis after infusion of radiolabeled LTE4 revealed several β-oxidation products, including 18-carboxy-dinor-LTE4, 16-carboxy-tetranor-LTE3, and 14-carboxy-hexanor-LTE3. nih.gov The presence of these metabolites underscores the importance of peroxisomal β-oxidation in the inactivation of LTE4 in humans. nih.govnih.gov

Formation of Carboxy-Metabolites

The combined action of ω-oxidation and subsequent β-oxidation results in a series of carboxy-metabolites. The initial ω-oxidation introduces a carboxyl group at the C-20 position, creating a dicarboxylic acid from the original leukotriene structure. biosciencepharma.comcreative-proteomics.com Each subsequent cycle of β-oxidation then shortens the carbon chain from the ω-end by two carbons, generating a new, shorter dicarboxylic acid metabolite. nih.gov

In studies with isolated rat hepatocytes, a series of N-acetylated carboxy-metabolites were identified, demonstrating the progressive shortening of the molecule:

20-Carboxy-N-acetyl-LTE4 : The direct product of ω-oxidation. nih.gov

18-Carboxy-dinor-N-acetyl-LTE4 : Formed after one round of β-oxidation. nih.gov

16-Carboxy-tetranor-delta13-N-acetyl-LTE4 : A product of a second round of β-oxidation. nih.gov

14-Carboxy-hexanor-N-acetyl-LTE4 : The result of a third round of β-oxidation. nih.gov

In humans, the two major urinary metabolites of LTE4 are 14-carboxy-hexanor-LTE3 and 16-carboxy-delta13-tetranor-LTE4, both of which are chain-shortened dicarboxylic acids. nih.gov The formation of these polar, water-soluble carboxy-metabolites facilitates the final elimination of the inactive leukotriene products from the body, primarily through urine and bile. nih.govnih.gov

Table 2: Chain-Shortened Carboxy-Metabolites of Leukotriene E4 Identified in Humans

Metabolite Description
20-Carboxy-LTE4 Minor urinary metabolite; product of ω-oxidation. nih.gov
18-Carboxy-dinor-LTE4 Minor urinary metabolite; product of one β-oxidation cycle. nih.gov
16-Carboxy-tetranor-LTE3 Minor urinary metabolite; product of two β-oxidation cycles. nih.gov
16-Carboxy-delta13-tetranor-LTE4 Major urinary metabolite; product of two β-oxidation cycles with a conjugated tetraene structure. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name Abbreviation
Leukotriene E4 LTE4
Leukotriene E4 methyl ester
20-Hydroxy-leukotriene E4 20-OH-LTE4
20-Carboxy-leukotriene E4 20-COOH-LTE4
N-acetyl-leukotriene E4 N-acetyl-LTE4
N-acetyl-20-carboxy-leukotriene E4
18-Carboxy-dinor-N-acetyl-leukotriene E4
16-Carboxy-tetranor-N-acetyl-leukotriene E4
16-Carboxytetranordihydro-N-acetyl-leukotriene E4
16-Carboxy-tetranor-delta13-N-acetyl-leukotriene E4
14-Carboxy-hexanor-N-acetyl-leukotriene E4
18-Carboxy-dinor-leukotriene E4
16-Carboxy-tetranor-leukotriene E3
14-Carboxy-hexanor-leukotriene E3

Cellular and Molecular Mechanisms of Action of Leukotriene E4 in Vitro Studies Relevant to Methyl Ester

Receptor Interaction Profiles of Leukotriene E4

The biological actions of LTE4 are initiated by its interaction with specific cell surface receptors. While it engages with the classical cysteinyl leukotriene receptors, it does so with a distinct profile compared to Leukotriene C4 (LTC4) and Leukotriene D4 (LTD4), and it is also known to interact with novel receptors. nih.gov

Leukotriene E4 is recognized as a weak or partial agonist at the two primary cysteinyl leukotriene receptors, CysLT1R and CysLT2R. nih.govpnas.org Its binding affinity for these receptors is considerably lower than that of LTD4 and LTC4. nih.gov In vitro studies consistently demonstrate that LTE4 is much less potent in eliciting cellular responses mediated by these receptors. nih.gov For instance, while LTD4 is a high-affinity agonist for CysLT1R, and both LTC4 and LTD4 bind to CysLT2R with high affinity, LTE4's activity is significantly attenuated. nih.govnih.gov

This partial agonism means that while LTE4 can activate CysLT1R and CysLT2R, it produces a submaximal response compared to the full agonists LTD4 and LTC4. Despite this, under certain conditions, such as in cells with high receptor expression, LTE4 can function as a full agonist for gene expression, indicating that the cellular context is critical for determining its level of activity. nih.govnih.gov

ReceptorPrimary AgonistsLeukotriene E4 (LTE4) ActivityReference
CysLT1R LTD₄ (high affinity)Partial/Weak Agonist nih.gov
CysLT2R LTC₄ and LTD₄ (equal affinity)Partial/Weak Agonist nih.gov

The potent in vivo effects of LTE4, which seem disproportionate to its weak activity at classical CysLT receptors, have led researchers to search for novel, LTE4-selective receptors. nih.govnih.gov

One candidate that emerged was the purinergic receptor P2Y12 , which is known as a receptor for adenosine (B11128) diphosphate (B83284) (ADP). capes.gov.brbohrium.com Some studies reported that P2Y12 was required for LTE4-mediated pulmonary inflammation in mice and that its expression allowed for LTE4-induced signaling in cell lines. capes.gov.brnih.gov This suggested that P2Y12 might complex with another receptor to recognize LTE4. bohrium.comnih.gov However, subsequent research has challenged this finding, with studies failing to demonstrate direct activation of P2Y12 or its signaling pathways (such as calcium flux or β-arrestin recruitment) by LTE4 or other cys-LTs in various cellular models, including human platelets. nih.gov These conflicting findings suggest that the role of P2Y12 in LTE4 signaling remains unresolved. nih.govnih.gov

Another area of exploration has been the identification of a distinct LTE4-selective receptor, sometimes referred to as CysLTER . Evidence for such a receptor came from studies in mice lacking both CysLT1R and CysLT2R, which showed a greatly enhanced vascular permeability response to LTE4, suggesting that both classical receptors may negatively regulate a distinct LTE4 receptor. nih.gov More recently, the G-protein coupled receptor GPR99 has been identified as a high-affinity receptor for LTE4. pnas.orgaltmeyers.org GPR99 is expressed in respiratory epithelial cells and mediates LTE4-induced mucin release, a key feature of asthma pathophysiology. pnas.org

Intracellular Signaling Cascades Triggered by Leukotriene E4

Upon binding to its receptors, LTE4 initiates a cascade of intracellular events that ultimately dictate the cellular response. These signaling pathways often involve the mobilization of intracellular ions and the metabolism of membrane lipids.

A common feature of G-protein coupled receptor activation is the mobilization of intracellular calcium ([Ca2+]i), a critical second messenger that regulates a vast array of cellular processes. mdpi.comyoutube.com In vitro studies have demonstrated that LTE4 can trigger rapid and significant increases in cytosolic free calcium. nih.gov This response is due to both the influx of calcium from the extracellular environment and its release from intracellular stores. nih.gov For example, in human epithelial cell lines, LTE4 at nanomolar concentrations induces pronounced calcium transients. nih.gov Similarly, in human mast cell lines, overexpression of CysLT1R enhances the intracellular calcium signaling induced by LTE4. nih.gov This ability to mobilize calcium is a key mechanism by which LTE4 activates cellular responses.

The release of calcium from intracellular stores is frequently linked to the metabolism of inositol (B14025) phospholipids (B1166683) in the cell membrane. reactome.orgmdpi.com Activation of phospholipase C by a G-protein coupled receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.

Studies on cysteinyl leukotrienes have confirmed their ability to stimulate this pathway. Research using guinea pig lung tissue demonstrated that agonist analogs of LTD4 and LTE4 induce dose-dependent increases in the formation of inositol monophosphate (IP1), a downstream product of IP3 metabolism. nih.gov This indicates that LTE4 receptor activation is coupled to phospholipase C and the subsequent hydrolysis of inositol lipids, providing a direct mechanistic link between receptor binding and calcium mobilization. nih.gov

Modulation of Cellular Responses by Leukotriene E4 Methyl Ester in Experimental Models

In experimental models, the biological effects of LTE4 are studied to understand its role in inflammation and immunity. This compound is a valuable tool in these in vitro studies. caymanchem.com As an esterified form of LTE4, it exhibits increased lipophilicity, which can enhance its ability to cross cellular membranes and reach its target receptors within a complex cellular environment. While the biological activity of the methyl ester itself has not been extensively characterized, its utility lies in its function as a more cell-permeable surrogate for LTE4. caymanchem.com

The cellular responses modulated by LTE4, and therefore studied using tools like its methyl ester, are diverse and relevant to inflammatory diseases.

Mast Cell Activation: LTE4 can activate human mast cells, key effector cells in allergic reactions, inducing the generation of prostaglandin (B15479496) D2. nih.govnih.gov

Epithelial Cell Responses: In respiratory epithelial cells, LTE4 acting through the GPR99 receptor can stimulate the release of mucin, contributing to airway mucus plugging. pnas.org

T-Helper 2 (Th2) Cell Activation: LTE4 can act on human Th2 cells, a subset of T-lymphocytes central to allergic inflammation, priming them for exaggerated production of pro-inflammatory cytokines like IL-13 in response to other mediators. nih.gov

Cellular ResponseCell TypeMediating Receptor(s)Downstream EffectReference
Mediator Release Mast CellsCysLT₁RProstaglandin D₂ Generation nih.gov
Mucin Release Respiratory Epithelial CellsGPR99Increased Mucin Secretion pnas.org
Cytokine Priming Th2 LymphocytesNot fully definedExaggerated Cytokine Production nih.gov

Inflammatory Process Modulation in Cellular Systems

Leukotriene E4 is a potent mediator of inflammatory processes, a fact substantiated by numerous in vitro studies on various immune and structural cells. Although it is the most stable of the cysteinyl leukotrienes (cys-LTs), it exhibits complex and cell-type-specific activities. nih.govwikipedia.org

In human Th2 cells, which are pivotal in allergic inflammation, LTE4 on its own is a weak stimulus for cytokine production compared to other mediators like Prostaglandin D2 (PGD2). However, when combined with PGD2, LTE4 synergistically enhances the production of pro-inflammatory cytokines. nih.govox.ac.uk This potentiation of cytokine release is significant and points to a crucial role for LTE4 in amplifying allergic inflammatory responses. nih.govox.ac.uk This effect was observed to be inhibited by montelukast (B128269), indicating the involvement of a montelukast-sensitive receptor. nih.govox.ac.uk

Studies on human mast cells have revealed that LTE4 can induce the generation of chemokines and prostaglandin D2, further contributing to the inflammatory cascade. nih.gov The activation of these cells by LTE4 is linked to the P2Y12 receptor, highlighting a distinct signaling pathway for this leukotriene. nih.gov

In respiratory epithelial cells, LTE4 has been shown to elicit the release of mucin, a key feature of airway obstruction in asthma. This action is mediated through the G-protein–coupled receptor, GPR99, to which LTE4 binds with high affinity. pnas.orgnih.gov This finding underscores the role of LTE4 in the pathophysiology of respiratory diseases by directly impacting airway epithelial function. pnas.orgnih.gov

Interestingly, the in vitro effects of LTE4 on eosinophils, another key cell type in allergic inflammation, appear to be more nuanced. While eosinophils express receptors for LTE4, direct pro-inflammatory activation has not been consistently observed. nih.gov Instead, some studies suggest that LTE4 may induce cAMP expression and inhibit degranulation in these cells, pointing towards a potential modulatory or even anti-inflammatory role in certain contexts. nih.gov

Table 1: Summary of In Vitro Effects of Leukotriene E4 on Inflammatory Process Modulation
Cell TypeObserved EffectMediators/Receptors InvolvedReference
Human Th2 CellsSynergistically enhances PGD2-induced cytokine productionMontelukast-sensitive receptor nih.govox.ac.uk
Human Mast CellsInduces chemokine and prostaglandin D2 generationP2Y12 receptor nih.gov
Respiratory Epithelial CellsElicits mucin releaseGPR99 pnas.orgnih.gov
EosinophilsInduces cAMP expression and inhibits degranulationP2Y12, GPR99 nih.gov

Lipid Metabolism and Cellular Signaling Dynamics

The cellular signaling pathways activated by Leukotriene E4 are complex and involve multiple receptors and downstream effectors. In vitro studies have been instrumental in dissecting these intricate signaling networks.

A key aspect of LTE4 signaling is the mobilization of intracellular calcium. In human epithelial cells, LTE4 at physiological concentrations triggers rapid and significant increases in cytosolic free calcium. nih.gov This is due to both an influx of calcium from the extracellular space and the release of calcium from intracellular stores. nih.gov Further investigation revealed that the calcium influx is regulated by a pertussis toxin-sensitive G-protein, while the mobilization from intracellular stores is mediated by a pertussis toxin-insensitive G-protein. nih.gov This indicates that LTE4 utilizes dual G-protein-coupled pathways to orchestrate its calcium signaling. nih.gov

In human mast cells, LTE4-induced activation of extracellular signal-regulated kinase (ERK) has been observed. nih.gov This signaling event is crucial for mast cell activation and the subsequent production of inflammatory mediators. nih.gov The phosphorylation of ERK in response to LTE4 is dependent on the P2Y12 receptor. nih.gov

Furthermore, in Th2 cells, LTE4 has been shown to enhance calcium mobilization in response to PGD2. ox.ac.uk This synergistic effect on a critical second messenger provides a molecular basis for the observed enhancement of cytokine production. ox.ac.uk

The interaction of LTE4 with its receptors is a key determinant of the downstream signaling events. While LTE4 has low affinity for the classical cysteinyl leukotriene receptors, CysLT1 and CysLT2, it has been shown to signal through other receptors, including the P2Y12 receptor and GPR99. nih.govpnas.orgnih.govnih.gov The identification of these alternative receptors has been crucial in understanding the unique biological activities of LTE4. nih.gov

Table 2: Cellular Signaling Pathways Activated by Leukotriene E4 In Vitro
Cell TypeSignaling EventKey ComponentsReference
Human Epithelial CellsIncreased cytosolic free calciumPertussis toxin-sensitive and -insensitive G-proteins nih.gov
Human Mast CellsPhosphorylation of ERKP2Y12 receptor nih.gov
Human Th2 CellsEnhanced calcium mobilization in response to PGD2- ox.ac.uk

Analytical Methodologies and Standards Development for Leukotriene E4 Methyl Ester Research

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) stands as a cornerstone for the quantitative analysis of leukotrienes, offering high specificity and sensitivity. When coupled with chromatographic techniques, MS allows for the precise measurement of LTE4 methyl ester, even at the low concentrations typically found in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of leukotrienes, including LTE4, due to its superior sensitivity and selectivity. nih.gov This technique involves the separation of analytes by liquid chromatography followed by detection with a tandem mass spectrometer. The high sensitivity of LC-MS/MS allows for the detection of LTE4 in the picogram per milliliter range in biological fluids like urine and plasma. researchgate.netnih.govelsevierpure.com

Modern LC-MS/MS methods often utilize on-line enrichment and column-switching strategies to concentrate the analyte and remove interfering substances from the sample matrix. nih.gov For accurate quantification, stable isotope-labeled internal standards, such as deuterated LTE4 (LTE4-d3), are commonly employed. scispace.com The use of electrospray ionization (ESI) in negative mode is typical for ionizing acidic lipid mediators like leukotrienes. creative-proteomics.com Multiple reaction monitoring (MRM) is then used to enhance detection sensitivity, which can be 20 to 50 times greater than conventional methods. creative-proteomics.com

Research has demonstrated the development of sensitive and precise LC-MS/MS assays for LTE4 quantification in urine, with linearity across a range of 31–3020 pg/mL. nih.govelsevierpure.comdaneshyari.com These methods are crucial for clinical research, for example, in studies involving inflammatory conditions like systemic mastocytosis. nih.govelsevierpure.com

Table 1: Performance Characteristics of an LC-MS/MS Method for Urinary LTE4

Parameter Value Reference
Linearity Range 31–3020 pg/mL nih.govelsevierpure.comdaneshyari.com
Lower Limit of Quantification <1 pg/mL (plasma) researchgate.net
Ionization Mode Negative-ion Electrospray researchgate.netcreative-proteomics.com

Gas chromatography/mass spectrometry (GC/MS) is another powerful technique for the analysis of leukotrienes. However, because leukotrienes are non-volatile, they require chemical derivatization prior to GC/MS analysis. nih.gov A common derivatization procedure involves converting the carboxyl groups to their pentafluorobenzyl (PFB) esters and the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers. unimi.it This process increases the volatility of the analyte, making it suitable for gas chromatography.

For the analysis of LTE4 methyl ester, the compound would first be hydrolyzed to LTE4, and then derivatized for GC/MS analysis. Alternatively, the methyl ester itself can be analyzed after silylation of the hydroxyl group. Research has shown that leukotrienes can be converted to their methyl ester trimethylsilyl ether derivatives for GC/MS analysis. pnas.org The mass spectrometer is often operated in the negative ion electron capture chemical ionization (NCI) mode, which provides high sensitivity for electrophilic derivatives like PFB esters. unimi.it GC/MS has been successfully used to quantify various leukotrienes, including LTE4, in biological fluids such as exhaled breath condensate. nih.govaminer.cn

Table 2: GC/MS Operating Conditions for Leukotriene Analysis

Parameter Condition Reference
Derivatization Pentafluorobenzyl (PFB) ester, Trimethylsilyl (TMS) ether unimi.it
Ionization Mode Negative Ion Electron Capture (Chemical Ionization) unimi.it
Moderating Gas Methane unimi.it

Fast Atom Bombardment Mass Spectrometry (FAB/MS) is a soft ionization technique that has been used for the structural characterization of non-volatile and thermally labile molecules like leukotrienes. In FAB/MS, the sample is dissolved in a non-volatile matrix (e.g., glycerol) and bombarded with a high-energy beam of atoms (such as xenon or argon), leading to the desorption and ionization of the analyte molecules.

Tandem mass spectrometry (MS/MS) combined with FAB has been employed to analyze LTE4 and its metabolites. nih.gov This approach generates [M-H]⁻ ions, and subsequent collision-induced dissociation (CID) of these ions produces characteristic product ion spectra that can be used for structural elucidation. nih.gov For instance, a major fragment ion for LTE4 results from the β-elimination of the peptide portion. nih.gov FAB/MS has been instrumental in unequivocally identifying the presence of unmodified LTE4 in HPLC-purified fractions from human urine. nih.gov

Chromatographic Separation and Purification Strategies

Effective separation and purification are essential prerequisites for the accurate analysis of Leukotriene E4 methyl ester, serving to isolate the target compound from complex biological matrices and remove potential interferences.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and separation of leukotrienes. pnas.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, typically employing a C18 stationary phase. nih.govnih.gov The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase.

Mobile phases often consist of a mixture of water, an organic modifier like methanol (B129727) or acetonitrile, and an acid such as acetic acid or trifluoroacetic acid to improve peak shape and resolution. nih.govacs.org For example, a gradient elution from a water-rich mobile phase to an organic-rich mobile phase can effectively separate different leukotrienes and their metabolites. nih.gov HPLC is frequently used as a purification step prior to mass spectrometric analysis or other detection methods. nih.govnih.gov It is also integral to the synthesis and preparation of leukotrienes, such as the purification of LTE4 following the reaction of leukotriene A4 methyl ester with cysteine. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the extraction and concentration of leukotrienes from biological fluids like urine and plasma prior to analysis. pnas.org The principle of SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase, while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent.

Various sorbent materials have been evaluated for the extraction of leukotrienes, including C18 (octadecylsilane) and polymeric sorbents like Amberlite XAD resins. nih.gov C18 cartridges are commonly used for the initial extraction of LTE4 from urine. nih.gov Studies have shown that polymeric sorbents like XAD-4 can provide high recovery rates (around 90%) for leukotrienes from plasma and may result in cleaner extracts compared to C18 materials. nih.gov SPE significantly improves the sensitivity and robustness of subsequent analytical methods like HPLC and LC-MS/MS by concentrating the analyte and reducing matrix effects. unimi.itnih.gov

Table 3: Comparison of SPE Sorbent Materials for Leukotriene Extraction

Sorbent Material Analyte Recovery Eluting Solvent Reference
Empore C18 LTE4 (urine) 69.9 ± 4.7% Not Specified nih.gov
XAD-4 LTB4 (plasma) 90% Pyridine-water-dimethylformamide (50:45:5) nih.gov
XAD-4 / XAD-2 LTC4 (plasma) 90% Pyridine-water-dimethylformamide (50:45:5) nih.gov

Development and Application of Internal Standards in this compound Analysis

The accurate quantification of Leukotriene E4 (LTE4), a key metabolite in the cysteinyl leukotriene pathway, is essential for studying inflammation and various diseases. nih.gov Analytical methodologies, particularly those based on mass spectrometry, rely heavily on the use of internal standards to ensure precision and accuracy. nih.govlipidmaps.org The development of stable isotope-labeled analogs of the analyte of interest has become the gold standard in quantitative analysis. nih.govnih.gov These internal standards are added to biological samples at an early stage of processing to account for the variability and loss of the analyte that can occur during sample preparation, extraction, and analysis. nih.govlipidmaps.org

The use of an internal standard that is chemically and physically similar to the analyte is crucial. chromforum.org It helps to correct for inconsistencies in sample handling, instrument response, and potential ion suppression or enhancement effects in mass spectrometry. lipidmaps.orglcms.cz For complex biological matrices like urine, plasma, or sputum, where significant variability can be introduced, internal standards are indispensable for reliable quantification. nih.govnih.gov Various stable isotope-labeled leukotrienes, including those of LTE4, have been synthesized for this purpose. nih.govnih.govnih.gov

Use of Deuterated this compound as Internal Standard

Deuterated Leukotriene E4 (d-LTE4) is a commonly used internal standard in the quantitative analysis of endogenous LTE4. nih.gov Due to its chemical similarity to the natural, non-deuterated LTE4, it co-elutes during chromatographic separation and exhibits similar ionization behavior in the mass spectrometer. chromforum.org However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the endogenous analyte by the mass spectrometer. chromforum.org This co-elution and similar behavior are critical for correcting matrix effects, where other molecules in the sample can interfere with the ionization of the target analyte. chromforum.org

The synthesis of deuterated leukotrienes has been a key area of research to support analytical studies. nih.govnih.gov For instance, D6-LTE4 has been described as a metabolically stable, isotopically labeled internal standard for mass spectrometry. nih.gov Another approach involves the synthesis of C-20 trideuterated LTE4, which serves as a stable internal standard for quantitative analysis in biological fluids. nih.gov In practice, a known amount of the deuterated internal standard, such as LTE4-d3, is added to the biological sample (e.g., urine) before analysis by methods like liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov The ratio of the signal from the endogenous LTE4 to the signal from the deuterated internal standard is then used to calculate the concentration of endogenous LTE4, which corrects for any analytical variations. lcms.cz

The table below provides an example of concentrations used for calibration in an LC/MS/MS analysis:

AnalyteConcentration Range (pg/ml)Internal StandardInternal Standard Concentration (pg/ml)
Leukotriene E4 (LTE4)4 - 400Leukotriene E4-d3 (LTE4-d3)200

This table illustrates typical concentration ranges for calibration standards and the fixed concentration of the deuterated internal standard used in a quantitative assay for Leukotriene E4 in urine, as described in related research. nih.gov

Importance in Quantitative Analysis of Leukotriene Pathways

The use of stable isotope-labeled internal standards, such as deuterated Leukotriene E4, is of paramount importance for the accurate quantitative analysis of leukotriene pathways. nih.govnih.gov The cysteinyl leukotrienes are potent inflammatory mediators, and understanding their role in disease requires precise measurement of their levels in biological systems. nih.gov Quantitative analysis allows researchers to better understand the role of these lipid mediators in airway diseases and other inflammatory conditions. nih.gov

Adding a heavy atom-substituted internal standard for each specific molecular species at the earliest possible point in the sample processing is considered a superior analytical practice. nih.gov This approach accounts for any loss of the analyte that may occur due to absorption to container surfaces, as well as enzymatic or non-enzymatic degradation during sample handling. nih.gov The use of these standards corrects for losses during purification and extraction steps, which is crucial when dealing with low concentrations of analytes in complex biological samples. lipidmaps.orgnih.gov

By ensuring accuracy and reliability, deuterated internal standards enable meaningful comparisons of leukotriene levels between different clinical research studies and provide a more solid foundation for understanding the biochemical pathways. nih.govnih.gov This precision is vital for elucidating the mechanisms of inflammation and for the development and evaluation of therapeutic interventions that target the leukotriene pathway. researchgate.net The enhanced accuracy provided by these methods, such as ultra-high-pressure liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with stable isotopic internal standards, is essential for advancing research into the role of leukotrienes in health and disease. nih.gov

Structural Activity Relationship Sar Studies and Analog Design Relevant to Leukotriene E4 Methyl Ester

Impact of Methyl Esterification on Biological Activity and Receptor Binding

The biological activity of cysteinyl leukotrienes is mediated through their interaction with specific G protein-coupled receptors, primarily the CysLT1 and CysLT2 receptors. nih.gov The parent compound, LTE4, exhibits significantly lower binding affinity and potency at these classical receptors compared to its precursors, LTC4 and LTD4. nih.govkcl.ac.uk It was noted that LTE4 failed to register as a significant binding ligand for cloned CysLT1 and CysLT2 receptors. nih.gov This has led to the hypothesis that LTE4 may act through other, yet-to-be-fully-characterized receptors, such as the P2Y12 receptor, to exert some of its unique pro-inflammatory effects. nih.gov

Esterification of the C-1 carboxylic acid group to form Leukotriene E4 methyl ester is a chemical modification that increases the molecule's lipophilicity. caymanchem.com While the biological activity of LTE4 methyl ester specifically has not been widely reported, fundamental principles of leukotriene SAR suggest that this modification would drastically reduce its activity at CysLT receptors. caymanchem.com The free carboxylate at the C-1 position is a critical pharmacophoric feature for high-affinity binding to the CysLT1 receptor. Its interaction with a corresponding basic residue in the receptor's binding pocket is considered a key anchoring point. Modifying this group by converting it to a methyl ester neutralizes the negative charge and adds steric bulk, which would be expected to severely impair or abolish effective binding.

Table 1: Relative Activity of Cysteinyl Leukotrienes at CysLT Receptors
CompoundRelative Affinity/Potency at CysLT1 ReceptorRelative Affinity/Potency at CysLT2 Receptor
Leukotriene C4 (LTC4)Lower than LTD4High (equipotent with LTD4)
Leukotriene D4 (LTD4)HighestHigh (equipotent with LTC4)
Leukotriene E4 (LTE4)Very Low / Negligible nih.govkcl.ac.ukVery Low / Negligible nih.govkcl.ac.uk
This compoundNot Reported (Predicted to be inactive) caymanchem.comNot Reported (Predicted to be inactive) caymanchem.com

Stereochemical Considerations in this compound Activity

The biological activity of leukotrienes is exquisitely dependent on their specific three-dimensional structure. The naturally occurring and biologically active form of LTE4 possesses a precise stereochemistry, defined as (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-Amino-2-carboxyethyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid. wikipedia.org This configuration dictates the spatial arrangement of the key functional groups: the hydroxyl group at the C-5 position, the cysteinyl substituent at the C-6 position, and the geometry of the conjugated triene system.

Any deviation from this natural stereochemistry results in a dramatic loss of biological activity. The specific S configuration at C-5 and R configuration at C-6 are critical for the molecule to adopt the correct conformation to fit into the binding pocket of its target receptors. Structure-activity relationship studies on various leukotriene receptor antagonists have confirmed that the receptor binding sites are highly stereoselective. atsjournals.org Therefore, for this compound to exhibit any potential biological activity, it would be essential for it to retain the native (5S, 6R) stereochemistry of the parent molecule. The synthesis of leukotriene analogues requires precise stereochemical control to ensure biological relevance. nih.gov

Design and Synthesis of Analogues for Mechanistic Probing

The design and synthesis of analogues are fundamental tools for probing the mechanisms of action of biological molecules like LTE4. This compound can itself be considered a simple analogue of LTE4. Its primary utility is not as a biologically active agonist but as a research tool. The increased lipophilicity conferred by the methyl ester group can facilitate its passage across cell membranes, making it useful for studying intracellular metabolism or potential non-receptor-mediated effects in in vitro experimental systems. caymanchem.com

More complex analogues have been designed to explore the function of the cysteinyl leukotriene pathway. These efforts have largely focused on developing receptor antagonists. nih.gov For example, the synthesis of analogues of the LTD4/E4 receptor antagonist LY171883 involved modifying the linker between the acidic headgroup (a tetrazole) and the hydrophobic acetophenone (B1666503) moiety. nih.gov Such studies help to map the structural requirements of the receptor binding site. By systematically altering different parts of the leukotriene structure—such as the peptide portion, the length and saturation of the fatty acid chain, or the acidic headgroup—researchers can identify which features are essential for receptor binding and activation versus antagonism. nih.govnih.gov These mechanistic probes have been instrumental in the development of clinically used CysLT1 receptor antagonists like montelukast (B128269) and zafirlukast, which are structurally distinct from the natural ligands but effectively block their action. atsjournals.org

Advanced Research Directions and Future Perspectives on Leukotriene E4 Methyl Ester

Elucidation of Specific Cellular and Subcellular Roles of Leukotriene E4 Methyl Ester

A significant gap in the current understanding of lipid mediators is the specific biological function of Leukotriene E4 (LTE4) methyl ester. While the parent compound, LTE4, is a known weak agonist at classical cysteinyl leukotriene receptors (CysLT1R and CysLT2R), it elicits distinct and potent pro-inflammatory responses, suggesting the existence of its own specific receptors, such as GPR99 (also known as CysLTE R). nih.govnih.gov The biological activity of LTE4 methyl ester, however, has not been extensively reported. caymanchem.com

Future research must focus on determining whether LTE4 methyl ester is merely an inactive metabolite or an active signaling molecule with unique cellular targets. Key research questions include:

Receptor Binding and Activation: Investigating whether LTE4 methyl ester can bind to and activate known CysLT receptors or other G-protein-coupled receptors is a primary objective. lipotype.com Its increased lipophilicity might allow it to interact with receptors in lipid-rich microenvironments, such as the cell membrane or nuclear envelope, in ways that LTE4 cannot.

Intracellular Signaling Pathways: Should receptor binding be established, the subsequent downstream signaling cascades need to be elucidated. This involves studying the activation of second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates, and calcium mobilization. kcl.ac.uk

Subcellular Localization and Function: Advanced imaging techniques could be employed to determine the subcellular localization of LTE4 methyl ester. Its lipophilic nature may facilitate its entry into cells and accumulation in specific organelles, such as the endoplasmic reticulum, mitochondria, or the nucleus, where it could potentially influence processes like gene expression or cellular metabolism.

Investigation of Enzyme Specificity and Regulation in Methyl Ester Metabolism and Biosynthesis

The biosynthetic pathway leading to LTE4 is well-characterized, involving the sequential conversion of Leukotriene C4 (LTC4) to Leukotriene D4 (LTD4) and finally to LTE4 by enzymes like γ-glutamyl transpeptidase and dipeptidases. nih.govnih.govbiosciencepharma.com However, the enzymatic processes responsible for the methylation of LTE4 to form its methyl ester are currently unknown.

Advanced research should be directed towards identifying and characterizing the enzymes responsible for this modification.

Identification of Esterases/Methyltransferases: The search for enzymes capable of esterifying LTE4 should focus on classes of enzymes known to modify lipids, such as specific carboxyl esterases or S-adenosyl-L-methionine-dependent methyltransferases.

Regulation of Enzyme Activity: Once identified, the regulation of these enzymes will be a critical area of study. Research should investigate how their expression and activity are controlled in different cell types (e.g., eosinophils, mast cells, macrophages) and under various physiological and pathological conditions. nih.govnih.gov This includes exploring transcriptional regulation, post-translational modifications, and the influence of other signaling pathways.

Metabolic Fate: Understanding the complete metabolic pathway is crucial. This includes determining whether LTE4 methyl ester is a terminal product or if it is further metabolized, and identifying the enzymes involved in its degradation.

Development of New Analytical Techniques for Lipid Mediators

The study of lipid mediators like LTE4 methyl ester is inherently challenging due to their low endogenous concentrations and the presence of numerous structurally similar isomers. nih.govmdpi.com While significant progress has been made in the analysis of eicosanoids, further advancements are needed for the specific and sensitive detection of LTE4 methyl ester in complex biological samples. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for the quantification of eicosanoids. nih.govresearchgate.net Future developments should aim to enhance this technology:

Increased Sensitivity and Specificity: New methods are needed to achieve lower limits of detection, moving into the sub-picogram per milliliter range, which is critical for measuring basal levels in plasma and other biological fluids. nih.govresearchgate.net This can be achieved through improved sample preparation techniques, such as solid-phase extraction (SPE), and advancements in mass spectrometry instrumentation. nih.govnih.gov

High-Throughput and Comprehensive Profiling: The development of high-throughput methods using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS allows for the simultaneous profiling of a large number of lipid mediators from a single sample. nih.govresearchgate.net Method packages that include a comprehensive list of eicosanoids and other lipid mediators facilitate a broader understanding of the lipidomic landscape. shimadzu.com

Isomer Separation: A key challenge is the separation and distinct quantification of isomers, which often have different biological activities. sciex.com Advanced chromatographic techniques, including the use of specialized columns, are essential for resolving these closely related compounds. sciex.com

The table below summarizes key parameters for modern analytical techniques applicable to leukotriene analysis.

ParameterTechniqueDescription
Separation Liquid Chromatography (LC) / Ultra-Performance Liquid Chromatography (UPLC)Separates individual lipid mediators from a complex mixture based on their physicochemical properties before they enter the mass spectrometer. nih.govresearchgate.net
Detection Tandem Mass Spectrometry (MS/MS)Provides high sensitivity and specificity for identifying and quantifying molecules based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov
Quantification Multiple Reaction Monitoring (MRM)A highly sensitive MS/MS technique used for targeted quantification of specific, known lipid mediators. sciex.comnih.gov
Sample Prep Solid-Phase Extraction (SPE)A technique used to purify and concentrate lipid mediators from biological matrices like plasma or urine, removing interfering substances. mdpi.comnih.gov

Integration of Omics Data in this compound Research

A systems biology approach, integrating various "omics" datasets, will be indispensable for fully understanding the role of LTE4 methyl ester.

Metabolomics/Lipidomics: Comprehensive lipidomics profiling can quantify the levels of LTE4 methyl ester in relation to its precursor, LTE4, and other lipid mediators in various disease models. pharm.or.jp This can help to identify correlations and potential functional relationships. For example, metabolomic analysis of bronchoalveolar lavage fluid in mouse models has been used to study the broader metabolic impact of disrupting cysteinyl leukotriene receptor signaling. elifesciences.orgbiorxiv.org

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell, researchers can identify genes whose expression is altered in the presence of LTE4 methyl ester. This could reveal the cellular pathways and biological processes that are modulated by this compound.

Proteomics: Proteomic analyses can identify changes in protein expression and post-translational modifications in response to LTE4 methyl ester. This is crucial for identifying the specific receptors, enzymes, and signaling proteins that interact with or are affected by this lipid mediator.

By integrating these omics datasets, researchers can build comprehensive models of the molecular networks in which LTE4 methyl ester operates, moving from simple correlation to a deeper understanding of its causative roles in health and disease.

Q & A

What are the standard protocols for synthesizing and characterizing Leukotriene E4 methyl ester in academic research?

Basic Question
Synthesis typically involves enzymatic conversion of arachidonic acid via lipoxygenase pathways or chemical esterification of Leukotriene E4 (LTE4). For characterization, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential to confirm structural integrity, while mass spectrometry (MS) validates molecular weight and purity . Preparation protocols must specify reaction conditions (e.g., temperature, solvent systems) and purification steps (e.g., column chromatography) to ensure reproducibility .

How are analytical methods optimized for detecting this compound in complex biological matrices?

Basic Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

  • Sample preparation : Solid-phase extraction (SPE) to isolate the compound from lipids/proteins.
  • Ionization parameters : Electrospray ionization (ESI) in negative mode enhances detection of carboxylate groups.
  • Internal standards : Deuterated analogs (e.g., LTE4-d5 methyl ester) correct for matrix effects .
    For lower-resource settings, ELISA kits validated for cross-reactivity with methyl esters may be used, though specificity limitations require confirmation via orthogonal methods .

How do researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Question
Discrepancies often arise from differences in experimental models (e.g., in vitro vs. in vivo) or metabolite stability. For example:

  • Pro-inflammatory vs. anti-inflammatory roles : Conflicting results may stem from tissue-specific receptor expression or downstream signaling crosstalk.
  • Dose-dependent effects : Subnanomolar concentrations in lung tissue may activate cysteinyl leukotriene receptors (CysLT1/2), while higher doses induce non-specific oxidation .
    Meta-analyses of dose-response curves and pathway enrichment analyses are critical to contextualize findings .

What experimental strategies address the instability of this compound during storage and handling?

Advanced Question
The compound’s epoxide group and ester moiety are prone to hydrolysis and oxidation. Mitigation strategies include:

  • Storage : Lyophilized aliquots at -80°C under argon, with desiccants to limit moisture.
  • Solubility : Use dimethyl sulfoxide (DMSO) for stock solutions, avoiding aqueous buffers unless stabilized with antioxidants (e.g., butylated hydroxytoluene) .
  • In situ stabilization : Co-administration with glutathione or serum albumin in cell culture models .

How are advanced statistical methods applied to interpret conflicting data in this compound studies?

Advanced Question
Multivariate analyses (e.g., principal component analysis) disentangle confounding variables like batch effects or inter-lab protocol variations. Bayesian hierarchical models quantify uncertainty in low-sample-size studies, while machine learning (e.g., random forests) identifies hidden covariates (e.g., donor-specific lipid profiles) . Contradictions in renal or pulmonary biomarker correlations (e.g., urinary LTE4 levels) require sensitivity analyses to assess assay variability .

What gaps exist in understanding the structural-activity relationship (SAR) of this compound?

Advanced Question
Key unknowns include:

  • Stereochemical specificity : Impact of C-11 and C-14/C-15 double bonds on receptor binding.
  • Metabolite interconversion : Enzymatic hydrolysis to LTE4 in vivo and its implications for pharmacokinetic models.
  • Cross-species variability : Murine vs. human CysLT receptor affinities .
    Computational docking studies and site-directed mutagenesis of receptors are proposed to address these gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leukotriene E4 methyl ester
Reactant of Route 2
Leukotriene E4 methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.